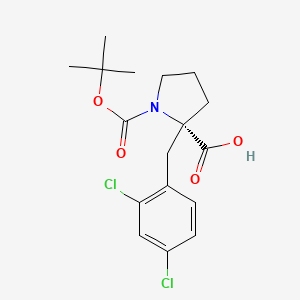

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21Cl2NO4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a dichlorobenzyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The Boc group is often introduced to protect the amine functionality during the synthesis process. Various methodologies have been explored, including the use of retro-Dieckmann reactions and nucleophilic addition reactions to generate the desired pyrrolidine framework .

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. The presence of the dichlorobenzyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Pharmacological Effects

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including resistant strains . Additionally, compounds with similar structures have shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of pyrrolidine derivatives similar to this compound:

- Antibacterial Activity : A study assessed the antibacterial properties of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dichlorobenzyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives in murine models. The study found that these compounds significantly reduced markers of inflammation, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

Data Tables

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Antibacterial | This compound | Effective against resistant strains |

| Anti-inflammatory | Similar pyrrolidine derivatives | Significant reduction in inflammatory markers |

| Antifungal | Pyrrolidine derivatives with dichlorobenzyl | Enhanced antifungal activity |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C17H21Cl2NO4 and a molecular weight of approximately 374.3 g/mol. Its structure features a pyrrolidine ring, which is a common motif in many bioactive compounds. The presence of the tert-butoxycarbonyl (BOC) group provides protection for the amine during synthesis, while the dichlorobenzyl moiety is crucial for biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, (S)-1-(tert-butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid has been utilized in the synthesis of prodrugs that target cancer cells selectively. A study demonstrated that modifying this compound could enhance its efficacy against specific cancer cell lines by improving its solubility and bioavailability .

Neurological Disorders

This compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. It has been investigated for its potential to modulate receptors involved in neuroprotection and neurodegeneration .

Chiral Synthesis

The compound serves as an essential chiral building block in asymmetric synthesis. Its BOC protection allows for selective reactions that lead to high enantiomeric excesses in synthesized products. For example, it has been effectively used in the synthesis of various amino acids and peptides, which are critical in drug development .

Catalysis

Recent studies have highlighted its role as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The ability to facilitate these reactions efficiently has made it valuable in synthetic organic chemistry .

Propiedades

IUPAC Name |

(2S)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAALXHRKJFITN-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428023 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217856-28-4 |

Source

|

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.